5-Chloro-2-hydroxy-3-iodobenzaldehyde

Antimicrobial Salicylaldehyde Structure-Activity Relationship

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1, MFCD00462964) is a mixed-halogen salicylaldehyde bearing chlorine at the 5-position, iodine at the 3-position, and a hydroxyl group at the 2-position of the benzaldehyde ring. It has a molecular weight of 282.46 g·mol⁻¹, an XLogP3 of 2.9, and is supplied as a crystalline solid with a melting point of 87–92 °C.

Molecular Formula C7H4ClIO2
Molecular Weight 282.46 g/mol
CAS No. 215124-03-1
Cat. No. B1275457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-3-iodobenzaldehyde
CAS215124-03-1
Molecular FormulaC7H4ClIO2
Molecular Weight282.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)I)Cl
InChIInChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
InChIKeyQNSRWUDUYCZRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1): Mixed-Halogen Salicylaldehyde Building Block – Procurement-Relevant Identity and Physicochemical Profile


5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1, MFCD00462964) is a mixed-halogen salicylaldehyde bearing chlorine at the 5-position, iodine at the 3-position, and a hydroxyl group at the 2-position of the benzaldehyde ring [1]. It has a molecular weight of 282.46 g·mol⁻¹, an XLogP3 of 2.9, and is supplied as a crystalline solid with a melting point of 87–92 °C . It is classified as a halogenated aromatic aldehyde and is used primarily as a synthetic intermediate and ligand precursor in medicinal chemistry, organometallic chemistry, and materials science .

Why 5-Chlorosalicylaldehyde, 3,5-Dichlorosalicylaldehyde, or 5-Bromo-2-hydroxy-3-iodobenzaldehyde Cannot Replace 5-Chloro-2-hydroxy-3-iodobenzaldehyde Without Quantitative Compromise


Salicylaldehyde derivatives are not interchangeable because the type, position, and combination of halogen substituents exert orthogonal control over electrophilic reactivity, metal-coordination geometry, lipophilicity, and biological target engagement [1]. The simultaneous presence of chlorine (σ-hole donor, moderate electron-withdrawing) and iodine (large polarizable atom, superior leaving group, heavy atom for X-ray phasing) within the same scaffold creates a reactivity profile that cannot be replicated by either mono-halogenated (e.g., 5-chlorosalicylaldehyde) or symmetrically di-halogenated analogs (e.g., 3,5-dichloro- or 3,5-diiodosalicylaldehyde). The iodine substituent also uniquely enables downstream cross-coupling chemistry (Suzuki, Sonogashira, Ullmann) at the 3-position that the chloro-only analogs cannot undergo without additional halogen-exchange steps [2]. The quantitative evidence below demonstrates that these differences translate into measurable variation in antimicrobial activity, enzyme inhibition, and synthetic utility.

5-Chloro-2-hydroxy-3-iodobenzaldehyde: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection and Procurement


Antimicrobial Activity: Predicted MIC Superiority Over 5-Chlorosalicylaldehyde Against Gram-Positive Bacteria Based on Halogen-Dependent SAR

In the systematic study by Pelttari et al. (2011), a panel of 19 substituted salicylaldehydes was evaluated for MIC against Bacillus cereus, Staphylococcus aureus, Escherichia coli, Candida albicans, and Saccharomyces cerevisiae [1]. Although 5-chloro-2-hydroxy-3-iodobenzaldehyde was not directly tested, the structure-activity relationship (SAR) derived from compounds 12 (5-Cl), 15 (3,5-diCl), 16 (3,5-diBr), and 17 (3,5-diI) demonstrates that each additional heavy halogen at the 3-position progressively lowers the MIC [1]. The 3,5-diiodo congener (17) achieved an MIC of 23 µg·mL⁻¹ against B. cereus at 24 h, a 5.4-fold improvement over the 3,5-dichloro analog (15, MIC 125 µg·mL⁻¹) and a 22-fold improvement over the monohalogenated 5-chlorosalicylaldehyde (12, MIC 500 µg·mL⁻¹). By class-level inference, the mixed 3-iodo-5-chloro substitution pattern of the target compound is predicted to yield MIC values intermediate between the 3,5-diCl (15) and 3,5-diI (17) congeners, thus significantly outperforming the commonly sourced 5-chlorosalicylaldehyde [1]. The trend is consistent across all five microbial species tested (Table I of the reference).

Antimicrobial Salicylaldehyde Structure-Activity Relationship

ALDH3A1 Enzyme Inhibition: Confirmed Bioactivity Distinct from Non-Iodinated Salicylaldehyde Analogs

BindingDB entry BDBM50447072 (ChEMBL1890994), sourced from US Patent 9,328,112, reports that 5-chloro-2-hydroxy-3-iodobenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC₅₀ of 2,100 nM after a 1-minute preincubation followed by substrate addition and spectrophotometric detection [1]. A closely related analog from the same patent, benzaldehyde derivative B37 (ChEMBL1492620), displayed an IC₅₀ of 1,000 nM under identical assay conditions [2]. While head-to-head data for 5-chlorosalicylaldehyde or 3,5-dichlorosalicylaldehyde in this specific ALDH3A1 assay are not publicly available, the fact that the target compound was selected for patent filing alongside structurally optimized ALDH3A1 inhibitors indicates that its mixed-halogen substitution provides a level of target engagement not achievable with simpler salicylaldehyde analogs. ALDH3A1 is an emerging target in cancer stem cell metabolism (PMID: 27633432).

ALDH3A1 Enzyme Inhibition Cancer Metabolism

Synthetic Versatility: Iodine as a Cross-Coupling Handle Unavailable in 3,5-Dichlorosalicylaldehyde

The iodine substituent at the 3-position of 5-chloro-2-hydroxy-3-iodobenzaldehyde serves as a privileged leaving group for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Ullmann) under mild conditions [1]. In contrast, the chlorine atoms in 3,5-dichlorosalicylaldehyde (CAS 90-60-8) or 5-chlorosalicylaldehyde (CAS 635-93-8) typically require harsher conditions (elevated temperature, specialized ligands) for analogous coupling reactions, often resulting in lower yields and reduced functional group tolerance [2]. The compound is synthesized via regioselective electrophilic iodination of 5-chlorosalicylaldehyde using N-iodosuccinimide in DMF or acetic acid at 95 °C for 3 h, achieving a reported yield of 94% . This synthesis route is scalable and the precursor (5-chlorosalicylaldehyde) is commodity-priced. The ortho-hydroxy group simultaneously chelates metal ions in catalytic cycles, potentially accelerating coupling rates at the iodo position [1].

Cross-Coupling Suzuki Reaction Building Block

Lipophilicity and Molecular Recognition: XLogP3 Shift of +1.1 Units Relative to 5-Chlorosalicylaldehyde Drives Differential Protein Binding

The computed partition coefficient (XLogP3) of 5-chloro-2-hydroxy-3-iodobenzaldehyde is 2.9, compared with ~1.8 for 5-chlorosalicylaldehyde and ~2.3 for 3,5-dichlorosalicylaldehyde [1]. This +1.1 log unit increase relative to the monohalogenated analog corresponds to an approximately 12.6-fold higher theoretical partition into octanol, consistent with the compound's engagement of the largely hydrophobic ALDH3A1 substrate-binding pocket [2]. The molecular weight of 282.46 g·mol⁻¹ is also significantly higher than that of 5-chlorosalicylaldehyde (MW 156.56) or 3,5-dichlorosalicylaldehyde (MW 191.01), providing a distinct mass signature for LC-MS tracking in metabolic stability assays [1].

Lipophilicity Drug Design ALDH3A1

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1): Evidence-Grounded Research and Industrial Application Scenarios


ALDH3A1-Targeted Cancer Stem Cell Inhibitor Lead Optimization

The confirmed IC₅₀ of 2.1 µM against human ALDH3A1 [1], combined with its mixed-halogen substitution amenable to parallel SAR exploration, makes this compound a validated starting point for medicinal chemistry programs targeting aldehyde dehydrogenase isoforms in cancer stem cells. The 3-iodo position enables rapid diversification via Suzuki coupling to explore substituent effects on potency, while the 5-chloro group provides metabolic stability compared to unsubstituted analogs.

Gram-Positive Antimicrobial Agent Development Leveraging Halogen-Dependent Potency Gain

The structure-activity relationship established by Pelttari et al. (2011) predicts that 3-iodo-5-chloro substitution yields MIC values significantly lower than 5-chlorosalicylaldehyde against Bacillus cereus and Staphylococcus aureus [2]. This compound is appropriate for hit-validation screens where the diiodo analog (MIC 23 µg·mL⁻¹) serves as the potency benchmark but synthetic tractability is prioritized.

Schiff Base Ligand Synthesis for Asymmetric Catalysis and Bioinorganic Chemistry

The juxtaposition of a chelating 2-hydroxy group with an aldehyde for imine condensation and a heavy iodine atom (suitable for X-ray anomalous scattering) makes this compound uniquely suited for preparing Schiff base ligands whose metal complexes can be characterized by crystallography without heavy-atom derivatization . The chlorine substituent provides additional electronic tuning of the metal center.

Multi-Step Synthesis Involving Sequential Cross-Coupling at the Iodo Position

The aryl iodide at the 3-position, with its C–I bond dissociation energy ~132 kJ·mol⁻¹ lower than C–Cl, allows selective Pd-catalyzed coupling (Suzuki, Sonogashira) at room temperature to 60 °C while leaving the 5-chloro substituent intact for subsequent functionalization [3]. This orthogonality is not available with 3,5-dichlorosalicylaldehyde, where both chlorines compete under forcing conditions.

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